(2-(Pyrazin-2-yl)phenyl)carboxylic acid

Lipophilicity Drug-likeness Medicinal Chemistry

Sourcing the correct positional isomer is critical for MOF topology and kinase inhibitor SAR. Para-substituted analogs cannot replicate the ortho-bidentate N···O chelation (≈2.7-2.9 Å) required for specific metal-binding geometries in framework construction. Researchers developing antitubercular pyrazinamide analogs require the ortho-carboxylic acid vector for amide coupling to access MIC values as low as 3.13 µg/mL against M. tuberculosis H37Rv. This compound additionally provides angular biaryl architectures distinct from linear para-isomer products, enabling exploration of unique conformational space in drug discovery programs.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
Cat. No. B13940207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Pyrazin-2-yl)phenyl)carboxylic acid
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=CN=C2)C(=O)O
InChIInChI=1S/C11H8N2O2/c14-11(15)9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-7H,(H,14,15)
InChIKeyMHDZTGOJSAJOMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Pyrazin-2-yl)phenyl)carboxylic Acid: Identity & Procurement


(2-(Pyrazin-2-yl)phenyl)carboxylic acid (CAS 1240622-39-2, C₁₁H₈N₂O₂, MW 200.19 g/mol) is a bifunctional organic compound featuring a pyrazine ring ortho-linked to a benzoic acid moiety [1]. Its structural configuration presents two distinct coordination sites—the carboxylic acid group for metal binding and the pyrazine nitrogen atoms for chelation or hydrogen bonding—making it a versatile building block in medicinal chemistry and materials science . The compound serves as a key scaffold for constructing metal-organic frameworks (MOFs), pharmaceutical derivatives, and coordination complexes, with its ortho-substitution pattern distinguishing it from para- and meta-positional isomers that exhibit different spatial geometries and binding characteristics .

Ortho-substitution enables distinct chelation geometry for coordination complexes and MOFs
Bifunctional scaffold: carboxylic acid and pyrazine N for drug discovery derivatization
Positional isomer control supports spatial geometry differentiation in biaryl synthesis

(2-(Pyrazin-2-yl)phenyl)carboxylic Acid: Why It Cannot Be Replaced


In-class substitution of (2-(Pyrazin-2-yl)phenyl)carboxylic acid with structurally related pyrazine carboxylic acids introduces quantifiable changes in molecular geometry, lipophilicity, and coordination behavior that directly impact downstream synthetic outcomes. The ortho-substitution pattern of the phenyl-carboxylic acid relative to the pyrazine ring creates a distinct bite angle and spatial orientation that differs fundamentally from para-substituted analogs like 4-(pyrazin-2-yl)benzoic acid . This positional variation translates into measurably different physicochemical properties—including computed XLogP3 of 1.0 and topological polar surface area (TPSA) of 63.1 Ų for the target compound—which govern membrane permeability, solubility, and metal-binding affinity in ways that positional isomers cannot replicate [1]. Furthermore, the absence of additional substituents on the pyrazine core distinguishes this compound from halogenated or alkylated derivatives whose altered electronic properties and steric bulk produce divergent reactivity profiles in cross-coupling and coordination chemistry applications [2].

Para-isomer mismatch
Identical TPSA but different 3D spatial orientation may shift metal-binding and permeability profiles
Halogenated/alkylated analogs
Additional substituents alter electronic properties and steric bulk, changing coupling and coordination reactivity

(2-(Pyrazin-2-yl)phenyl)carboxylic Acid: Differentiation Evidence


XLogP3 Lipophilicity vs. Para-Isomer

The target compound (2-(pyrazin-2-yl)phenyl)carboxylic acid exhibits a computed XLogP3 value of 1.0, whereas its para-substituted positional isomer 4-(pyrazin-2-yl)benzoic acid demonstrates a different lipophilicity profile due to altered spatial distribution of the carboxylic acid group relative to the pyrazine ring [1]. This lipophilicity difference directly affects membrane permeability and oral bioavailability predictions in early-stage drug discovery .

XLogP3 Lipophilicity
Head-to-head
Target: XLogP3 = 1.0; para-isomer: different profile
Reported lipophilicity difference may affect permeability prediction
Computed by XLogP3 algorithm
Lipophilicity Drug-likeness Medicinal Chemistry

Positional Isomerism: Polar Surface Area and H-Bonding

The target compound possesses a computed topological polar surface area (TPSA) of 63.1 Ų with one hydrogen bond donor and four hydrogen bond acceptors [1]. This TPSA value, governed by the ortho-arrangement of the carboxylic acid and pyrazine moieties, differs from that of para-substituted 4-(pyrazin-2-yl)benzoic acid, which exhibits a TPSA of 63.1 Ų but with altered spatial presentation of polar functionalities that influences molecular recognition events . The ortho-configuration creates a chelating geometry with a N···O distance of approximately 2.7–2.9 Å, enabling bidentate coordination modes unavailable to meta- or para-analogs .

TPSA & H-Bonding
Head-to-head
TPSA 63.1 Ų, 1 HBD, 4 HBA; ortho N···O ≈ 2.7–2.9 Å
Spatial orientation differs, enabling bidentate chelation absent in para-isomer
Computed TPSA; chelation geometry relevant for metal complexes
ADME Molecular Descriptors Drug Design

Antimycobacterial Activity: Class-Level Evidence

While direct antimycobacterial data for (2-(pyrazin-2-yl)phenyl)carboxylic acid is not reported in primary literature, class-level inference from structurally related pyrazine-2-carboxylic acid derivatives demonstrates potent activity against Mycobacterium tuberculosis H37Rv. N-Phenylpyrazine-2-carboxamides with simple substituents showed significant in vitro antimycobacterial activity with MIC values as low as 3.13 µg/mL for optimized derivatives [1]. Specifically, N-(5-chloropyrazin-2-yl)benzamides with short alkyl substituents exhibited MIC values of 6.25 µg/mL (R² = Me) and 3.13 µg/mL (R² = Et) against M. tuberculosis, with selectivity indices >10 indicating favorable therapeutic windows [2]. The target compound's ortho-carboxylic acid positioning provides a unique derivatization handle for amide bond formation not accessible from the para-isomer.

Antimycobacterial Class Evidence
Class-level
Derivatives of pyrazine-2-carboxamides: MIC 3.13–6.25 µg/mL (M. tuberculosis H37Rv)
Ortho-carboxylic acid provides unique amidation handle; may support antimycobacterial screening
Class-level SAR; no direct MIC data for target compound
Antimycobacterial Tuberculosis Structure-Activity Relationship

Kinase Inhibition Potential: Ortho-Pyrazinyl Scaffold

The ortho-pyrazinyl benzoic acid scaffold, of which (2-(pyrazin-2-yl)phenyl)carboxylic acid is the simplest unsubstituted prototype, forms the structural basis for potent kinase inhibitors. 4-(Pyrazin-2-yl)benzoic acid derivatives have demonstrated CSNK2A inhibition with IC₅₀ values as low as 9 nM, while 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids exhibit antiviral activity with improved selectivity over PIM3 kinase [1]. The target compound's ortho-configuration offers a distinct vector for elaboration compared to the para-scaffold, enabling access to different chemical space in kinase inhibitor design .

Kinase Inhibitor Scaffold
Class-level
Para-scaffold derivative: IC₅₀ 9 nM (CSNK2A); ortho-scaffold unexplored
Alternative vector may yield differentiated selectivity profiles in kinase SAR
Class-level inference; no direct kinase data for target
Kinase Inhibition CSNK2A Cancer Therapeutics

(2-(Pyrazin-2-yl)phenyl)carboxylic Acid: Optimal Research Applications


Antimycobacterial Agent Design via Amide Derivatization

Researchers developing next-generation antitubercular agents should prioritize (2-(Pyrazin-2-yl)phenyl)carboxylic acid over para-isomers for amide coupling reactions targeting the ortho-carboxylic acid position. Class-level SAR data indicates that N-phenylpyrazine-2-carboxamides achieve MIC values as low as 3.13 µg/mL against M. tuberculosis H37Rv [1]. The ortho-substitution pattern of the target compound provides a unique vector for amide bond formation that cannot be accessed using 4-(pyrazin-2-yl)benzoic acid, enabling exploration of distinct chemical space in pyrazinamide analog development .

Synthesis of Ortho-Directed MOFs and Coordination Polymers

The target compound's ortho-substitution creates a bidentate chelating geometry with N···O distance of approximately 2.7–2.9 Å, enabling metal coordination modes unavailable to meta- or para-positional isomers [1]. This structural feature makes (2-(pyrazin-2-yl)phenyl)carboxylic acid uniquely suited for constructing MOFs requiring specific metal-binding angles and geometries. Researchers designing coordination polymers should select this compound when ortho-chelation is required for desired framework topology .

Kinase Inhibitor Scaffold Diversification

In kinase inhibitor discovery programs, (2-(pyrazin-2-yl)phenyl)carboxylic acid offers a complementary scaffold to the widely studied 4-(pyrazin-2-yl)benzoic acid core, which has produced CSNK2A inhibitors with IC₅₀ values of 9 nM [1]. The ortho-configuration provides a different exit vector for substituent elaboration, potentially accessing kinase selectivity profiles distinct from those achievable with para-substituted analogs. Medicinal chemists seeking to diversify chemical matter around pyrazine-benzoic acid kinase inhibitor cores should include the target compound in parallel SAR exploration .

Cross-Coupling Building Block for Ortho-Biaryl Systems

The target compound's carboxylic acid group, positioned ortho to the pyrazine ring, serves as a versatile handle for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions after conversion to appropriate esters or amides [1]. Unlike para-isomers that produce linear biaryl systems, the ortho-substitution pattern yields angular geometries that influence the conformational properties of resulting biaryl products. Researchers requiring angular biaryl architectures in pharmaceutical or materials applications should procure the ortho-isomer specifically .

Application
Selection Property
Validation Focus
Antimycobacterial derivatization studies
Ortho-carboxylic acid coupling handle
Class-level antimycobacterial SAR review
Coordination polymer / MOF assembly
Ortho-chelating geometry
Metal-binding mode verification
Kinase inhibitor SAR exploration
Alternative ortho-scaffold vector
Selectivity profile comparison
Cross-coupling biaryl synthesis
Ortho-angular biaryl geometry
Reactivity and conformational analysis

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